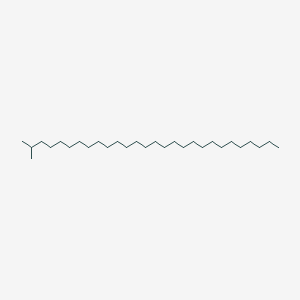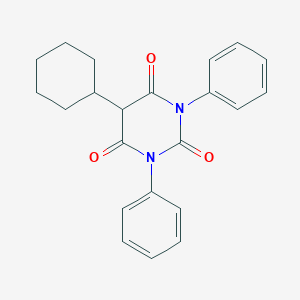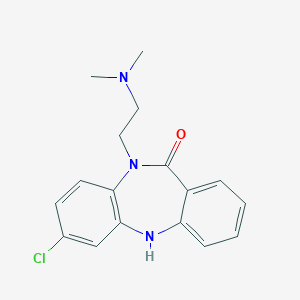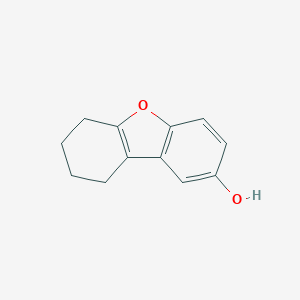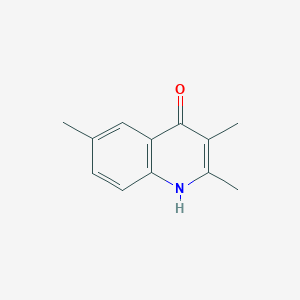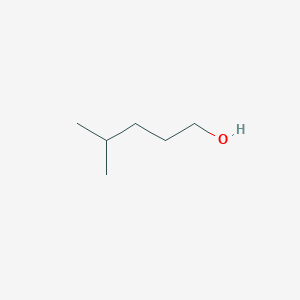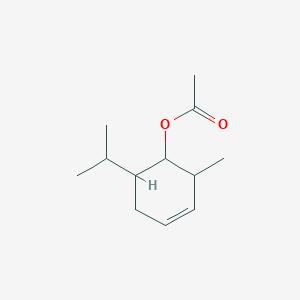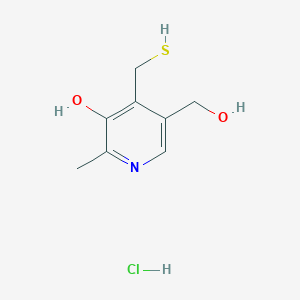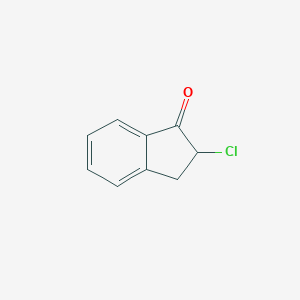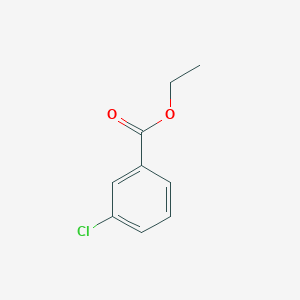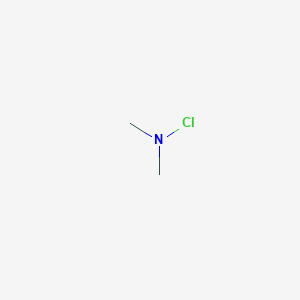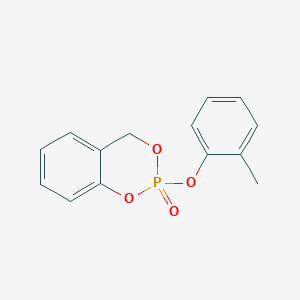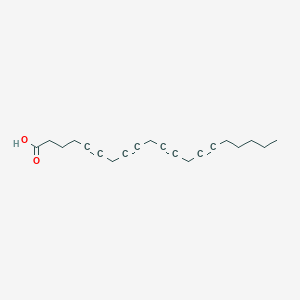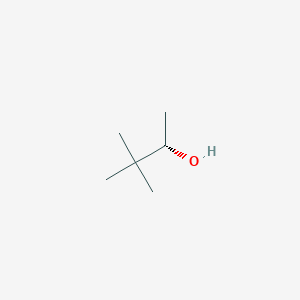
(S)-3,3-dimethyl-2-butanol
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of organotin compounds such as triorganotin cations, which could be related to the synthesis pathway of "(S)-3,3-dimethyl-2-butanol", involves complex processes. These compounds are highly soluble in water and other polar solvents but show different solubility behaviors based on their composition (Koten et al., 1978).
Molecular Structure Analysis
- The molecular structure of related compounds, such as 2,3-dimethyl-2-butene, has been studied using molecular mechanics and ab initio calculations, providing insights into the orientation of methyl groups and the overall structure of the molecule (Doms et al., 1983).
Chemical Reactions and Properties
- Research on structure H hydrate formed with carbon dioxide and 3,3-dimethyl-2-butanone, a close relative of "(S)-3,3-dimethyl-2-butanol", provides insights into the nature of guest-host molecular interactions in such compounds (Tezuka et al., 2013).
Physical Properties Analysis
- The properties of cyclic dimers of 3-hydroxybutanoic acid, which are structurally related to "(S)-3,3-dimethyl-2-butanol", have been studied, including their synthesis, crystal structures, and the potential strain energies, shedding light on the physical properties of similar compounds (Seebach et al., 1995).
Chemical Properties Analysis
- Investigations into the effects of substituents on buta-1,3-diene photochemistry, including studies of 2,3-dimethylbutadiene, can provide insights into the chemical properties and reaction paths of similar molecules like "(S)-3,3-dimethyl-2-butanol" (Olivucci et al., 1994).
Applications De Recherche Scientifique
Vibrational Spectra Analysis : Juszyńska et al. (2008) investigated the molecular vibrational spectra of 3,3-dimethyl-2-butanol using inelastic incoherent neutron scattering, mid-infrared spectroscopy, and far-infrared absorption methods. The results were compared with quantum chemical calculations, providing insights into the molecular properties of this compound (Juszyńska et al., 2008).
Study of Solid State Polymorphism : Juszyńska et al. (2006) used the Differential Scanning Calorimetry (DSC) method to study the solid-state polymorphism of various dimethyl butanols, including 3,3-dimethyl-2-butanol. This study provided valuable data on the glass-forming ability and hydrogen bonding characteristics of these isomers (Juszyńska et al., 2006).
Optical Resolution in Membrane Processes : Shinohara et al. (1995) conducted a study on the enantioselective separation of racemates like 1,3-butanediol and 2-butanol through a specific polymeric membrane, demonstrating the potential for optical resolution in chemical processing (Shinohara et al., 1995).
Atmospheric Chemistry and Radical Reactions : Research by Chew and Atkinson (1996) explored the use of 2-butanol, which is structurally similar to 3,3-dimethyl-2-butanol, in scavenging OH radicals in the atmosphere. This study is significant for understanding atmospheric chemistry and the reactivity of similar alcohols (Chew & Atkinson, 1996).
Biochemical Applications : Viragh et al. (1999) investigated the dealkylation products of soman-inhibited acetylcholinesterase, using 3,3-dimethyl-2-butanol as a calibration standard. This research is important for understanding biochemical processes involving nerve agents (Viragh et al., 1999).
Green Chemistry : Upare et al. (2015) developed an integrated process for producing 2,5-dimethylfuran from fructose using 1-butanol, a process relevant to sustainable chemistry and biofuel production (Upare et al., 2015).
Microbiota and Pulmonary Hypertension : Aldred (2022) discussed the potential role of 3,3-dimethyl-1-butanol in inhibiting microbial TMA lyase activity, which could have implications for treating pulmonary arterial hypertension (Aldred, 2022).
Enzyme Enantioselectivity : Ottosson et al. (2002) studied the temperature dependence of enantioselectivity in enzymes, including their interaction with 3,3-dimethyl-2-butanol. This research contributes to our understanding of enzyme behavior in pharmaceutical and chemical synthesis (Ottosson et al., 2002).
Propriétés
IUPAC Name |
(2S)-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXKPDFWGNLJU-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309898 | |
| Record name | (2S)-3,3-Dimethyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3-dimethyl-2-butanol | |
CAS RN |
1517-67-5 | |
| Record name | (2S)-3,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1517-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3,3-Dimethyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301309898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




